molecular formula C₇H₈N₂O₂ B134579 4-Methyl-2-nitroaniline CAS No. 89-62-3

4-Methyl-2-nitroaniline

Cat. No.: B134579
CAS No.: 89-62-3
M. Wt: 152.15 g/mol
InChI Key: DLURHXYXQYMPLT-UHFFFAOYSA-N
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Description

4-Methyl-2-nitroaniline: is an organic compound with the molecular formula C7H8N2O2 . It is a derivative of aniline, where the amino group is substituted at the para position with a methyl group and at the ortho position with a nitro group. This compound is known for its applications in the synthesis of dyes, pigments, and as an intermediate in various chemical reactions .

Mechanism of Action

Target of Action

4-Methyl-2-nitroaniline is an organic compound that is primarily used in the field of optoelectronics . It is particularly valuable for its nonlinear optical (NLO) properties , which make it useful in applications such as frequency converters, high-speed information processing, high optical damage thresholds, color displays, and three-dimensional (3D) optical data storage .

Mode of Action

The mode of action of this compound is primarily through its interaction with light. It exhibits a sensitive NLO response due to the delocalized π-electrons present in its structure . This allows it to be used for frequency doubling and sum-frequency generation, making it highly desirable for integrated optics .

Biochemical Pathways

It is known that the compound plays a significant role in chemical and crystal engineering . Hydrogen bonds also play an important role in supramolecular chemistry and support the formation of centrosymmetric crystal orders .

Pharmacokinetics

It is known that the compound has a melting point of 118 °c and a decomposition point of 228 °c

Result of Action

The primary result of the action of this compound is the generation of nonlinear optical effects. The compound’s interaction with light can be manipulated to produce a variety of optical phenomena, making it useful in a range of applications . The Z-scan studies are used to analyze the third-order nonlinear optical (NLO) properties . The result shows that the grown this compound single crystal may be used for optical switching applications .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the dielectric constant and dielectric loss decrease while the AC conductivity increases with increasing frequency . This shows that the grown this compound crystal has normal dielectric behavior

Biochemical Analysis

Biochemical Properties

4-Methyl-2-nitroaniline plays a significant role in biochemical reactions, particularly in the synthesis of azo dyes. It interacts with various enzymes and proteins during these reactions. For instance, it can undergo reduction reactions catalyzed by nitroreductase enzymes, converting the nitro group to an amino group. This interaction is crucial for the formation of azo bonds, which are responsible for the vivid colors of azo dyes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways. This compound can also affect the expression of genes involved in detoxification processes, highlighting its impact on cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the reduction of the nitro group by nitroreductase enzymes can lead to the formation of reactive intermediates that interact with cellular components. Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular functions, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which adverse effects become significant, emphasizing the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell. The interactions of this compound with cofactors and other enzymes further influence its metabolic fate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can affect its activity and function. For instance, its distribution in the liver and kidneys highlights its potential impact on these organs .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The presence of this compound in certain subcellular locations can influence its interactions with other biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-nitroaniline can be synthesized through the nitration of 4-methylaniline. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2-nitroaniline is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the aromatic ring makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-methyl-2-nitroaniline
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InChI

InChI=1S/C7H8N2O2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3
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InChI Key

DLURHXYXQYMPLT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)N)[N+](=O)[O-]
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Molecular Formula

C7H8N2O2
Record name 4-METHYL-2-NITROANILINE
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DSSTOX Substance ID

DTXSID2025632
Record name 4-Methyl-2-nitroaniline
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Molecular Weight

152.15 g/mol
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Physical Description

4-methyl-2-nitroaniline appears as red crystals or bright orange powder. (NTP, 1992), Red to bright-orange solid; [CAMEO]
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Flash Point

315 °F (NTP, 1992), 315 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

1.164 at 250 °F (NTP, 1992) - Denser than water; will sink
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Vapor Density

5.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.000972 [mmHg]
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CAS No.

89-62-3
Record name 4-METHYL-2-NITROANILINE
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Melting Point

243 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Methyl-2-nitroaniline?

A1: this compound has the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol. []

Q2: How is the crystal structure of this compound characterized?

A2: Single-crystal X-ray diffraction studies show that this compound crystallizes in a non-planar conformation. The amino group is twisted 18.0 (36)° out of the aromatic ring plane, while the nitro group shows a smaller deviation of 3.3 (2)°. An intramolecular hydrogen bond stabilizes this geometry. The crystal packing reveals the presence of two intermolecular hydrogen bonds, resulting in the formation of infinite polar chains. []

Q3: Are there any polymorphs of this compound?

A3: Yes, research indicates the existence of different crystal packing arrangements for this compound. For instance, in one polymorph, two molecules of this compound are present in the asymmetric unit. Both molecules exhibit intramolecular N—H⋯O hydrogen bonds and are connected through intermolecular hydrogen bonds, forming C22(12) chains where the two independent molecules alternate. []

Q4: What are the solubility characteristics of this compound?

A4: The solubility of this compound has been investigated in fourteen different organic solvents across a temperature range of 278.15 to 313.15 K. []

Q5: Can you elaborate on the intermolecular interactions observed in this compound and related aminonitromethylbenzenes?

A5: Quantum mechanical calculations at the RHF/311++G(3df,2p) and B3LYP/311++G(3df,2p) levels of theory have been employed to study the intermolecular interactions in this compound and other aminonitromethylbenzene derivatives. The calculations reveal that not all short contacts identified as hydrogen bonds based on geometry are actually bonding in nature. The interaction energies for these compounds range from 0.23 kcal/mol to 5.59 kcal/mol. Analysis of Natural Bonding Orbitals indicates that hydrogen bond formation involves electron density transfer from the lone pair orbitals of the acceptor to the antibonding molecular orbitals of the donor, as well as to Rydberg orbitals of the hydrogen atom. Additionally, stacking interactions are observed, which involve interactions between delocalized molecular π-orbitals of one molecule and delocalized antibonding molecular π-orbitals and the antibonding molecular σ-orbital formed between carbon atoms of another aromatic ring. []

Q6: How does this compound interact with aluminium bromide?

A6: this compound acts as an electron donor and forms an electron-donor–acceptor complex with aluminium bromide in diethyl ether. This equilibrium has been studied using fiber-optic photometry across a temperature range of -15°C to 25°C. The data allowed the calculation of equilibrium constants (Ke(T)) and the enthalpy of complex formation (ΔHk). []

Q7: What are the applications of this compound in material science?

A7: this compound has been explored as a voltage stabilizer in solid dielectric polyolefin compositions. It can be incorporated into polymers like polyethylene, polypropylene, or polyisobutylene to enhance their dielectric properties. [] Additionally, single crystals of this compound have been grown and characterized for potential applications in nonlinear optics. []

Q8: Has this compound been utilized in organic synthesis?

A8: Yes, this compound serves as a starting material in various organic synthesis reactions. For instance, it has been employed in synthesizing a novel photochromic and pH-sensitive colorimetric hydrogel based on azobenzene. [] Another study utilized this compound to investigate the enzymatic degradation of side chains in soluble polymers, focusing on the rate of this compound release as a function of side chain length. [] Additionally, research explored the micellar effect on the hydrolysis of this compound phosphate. []

Q9: Can this compound be used to synthesize heterocyclic compounds?

A9: Yes, this compound can be used in the synthesis of heterocyclic compounds. For example, when reacted with 4-isothiocyanato-butan-2-one under reflux in methanol with sulfuric acid as a catalyst, it forms 1-(2-Nitro-4-methyl phenyl)-6-methyl-6-methoxy-1,4,5,6-tetrahydro-pyrimidine-2-(3H)thione (TPT). This compound has potential applications in sensing applications, specifically for the selective detection of Hg2+ ions. [] Furthermore, reacting this compound with triethylphosphine in boiling tert-butylbenzene yields the corresponding 2-phenylbenzimidazole. []

Q10: Has the catalytic activity of this compound been explored?

A10: While this compound itself may not be a catalyst, research highlights its use in synthesizing catalytic materials. One study describes the synthesis of highly stable palladium nanoparticles supported on Aristolochia Olivieri extract, where this compound served as one of the nitroaromatic compounds reduced to test the catalyst's activity. []

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